molecular formula C11H10BrNO B1381926 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole CAS No. 1267224-21-4

6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole

Cat. No. B1381926
CAS RN: 1267224-21-4
M. Wt: 252.11 g/mol
InChI Key: KREGOYMGZLDVSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazoles, a class of compounds to which 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole belongs, has been extensively researched. The most commonly reported method for synthesizing isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole is a complex arrangement of atoms that includes a bromine atom, a cyclopropyl group, and a methyl group attached to a benzoxazole ring.

Scientific Research Applications

Medicinal Chemistry: α7 Nicotinic Acetylcholine Receptor Agonists

6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole: has been utilized in the synthesis of azabicyclic aryl amides, which are potent α7 nicotinic acetylcholine receptor agonists . These compounds are of interest due to their potential therapeutic applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Pharmaceutical Research: Heterocyclic Building Blocks

In pharmaceutical research, this compound serves as a valuable heterocyclic building block. Its structure is pivotal in the design of new chemical entities, particularly in the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties .

Industrial Applications: Synthesis and Reactions

Industrially, 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole is applied in the synthesis and reactions of mononuclear oxazoles. These processes are crucial for producing materials with specific properties for various industrial uses .

Environmental Science: Reactant in Eco-Friendly Processes

This compound may also find applications in environmental science as a reactant in eco-friendly processes. Its role in the synthesis of less toxic and more biodegradable materials is an area of ongoing research .

Chemistry Research: Druglikeness and Physicochemical Properties

In chemistry research, the compound’s physicochemical properties, such as lipophilicity and water solubility, are studied to predict its druglikeness and bioavailability. These studies are essential for the rational design of new drugs .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that the development of new synthetic routes for the synthesis of isoxazoles, including 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole, could be a promising direction for future research.

properties

IUPAC Name

6-bromo-2-cyclopropyl-5-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-6-4-9-10(5-8(6)12)14-11(13-9)7-2-3-7/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREGOYMGZLDVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)OC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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